molecular formula C8H5N3O2 B12894141 Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione CAS No. 65325-63-5

Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione

Cat. No.: B12894141
CAS No.: 65325-63-5
M. Wt: 175.14 g/mol
InChI Key: RSDGVYIAHKQQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione is a heterocyclic compound that features a fused ring system combining imidazole and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the desired heterocyclic structure. The reaction conditions often include the use of catalysts such as nickel, which facilitates the cyclization process through addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione is unique due to its specific ring fusion pattern and the presence of both imidazole and indazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

65325-63-5

Molecular Formula

C8H5N3O2

Molecular Weight

175.14 g/mol

IUPAC Name

2,4,5-triazatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene-3,6-dione

InChI

InChI=1S/C8H5N3O2/c12-7-4-2-1-3-5-6(4)11(10-7)8(13)9-5/h1-3H,(H,9,13)(H,10,12)

InChI Key

RSDGVYIAHKQQMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)NC(=O)N3NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.